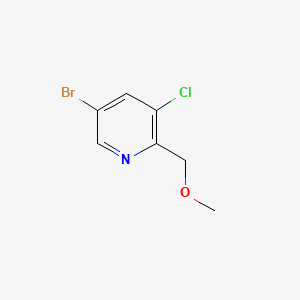
5-Bromo-3-chloro-2-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine typically involves the halogenation of 2-(methoxymethyl)pyridine. One common method is the bromination of 2-(methoxymethyl)pyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-(methoxymethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxymethyl group allows the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-chloropyridine
- 5-Bromo-2-methoxypyridine
Uniqueness
5-Bromo-3-chloro-2-(methoxymethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methoxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
2661482-88-6 |
|---|---|
Formule moléculaire |
C7H7BrClNO |
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
5-bromo-3-chloro-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3 |
Clé InChI |
PIIPIVHAHANSLZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















